molecular formula C17H22O B583236 (3,5-Dimethyl-2-hexeno)-4-isopropenylphenone CAS No. 1798419-06-3

(3,5-Dimethyl-2-hexeno)-4-isopropenylphenone

Cat. No.: B583236
CAS No.: 1798419-06-3
M. Wt: 242.362
InChI Key: HHAXSPROQUCRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethyl-2-hexeno)-4-isopropenylphenone is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-2-hexeno)-4-isopropenylphenone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a phenone derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions. The process is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-2-hexeno)-4-isopropenylphenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitro groups (NO₂⁺)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

(3,5-Dimethyl-2-hexeno)-4-isopropenylphenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-2-hexeno)-4-isopropenylphenone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-trans-2-hexene
  • 3,5-Dimethyl-cis-2-hexene
  • (E)-3,5-Dimethylhex-2-ene
  • (Z)-3,5-Dimethylhex-2-ene

Uniqueness

(3,5-Dimethyl-2-hexeno)-4-isopropenylphenone is unique due to its combination of aliphatic and aromatic components, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-12(2)10-14(5)11-17(18)16-8-6-15(7-9-16)13(3)4/h6-9,11-12H,3,10H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXSPROQUCRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)C1=CC=C(C=C1)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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